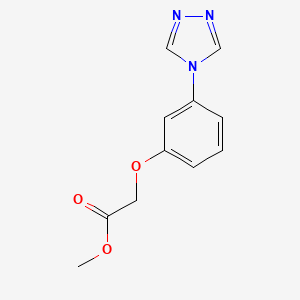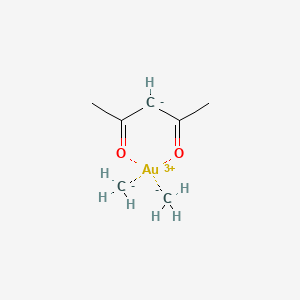
Carbanide;gold(3+);pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;gold(3+);pentane-2,4-dione is a complex compound that combines the properties of carbanide, gold in its +3 oxidation state, and pentane-2,4-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;gold(3+);pentane-2,4-dione typically involves the reaction of gold(III) chloride with pentane-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Carbanide;gold(3+);pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state gold compounds.
Substitution: The ligand pentane-2,4-dione can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) oxide, while reduction can produce gold nanoparticles.
Scientific Research Applications
Carbanide;gold(3+);pentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its use in targeted drug delivery systems and as an anti-cancer agent.
Industry: It is used in the production of high-performance materials and as a precursor for the synthesis of other gold-containing compounds.
Mechanism of Action
The mechanism by which carbanide;gold(3+);pentane-2,4-dione exerts its effects involves the interaction of the gold center with various molecular targets. The gold(3+) ion can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Gold(III) chloride: A simpler gold(3+) compound used in similar applications.
Pentane-2,4-dione complexes: Other metal complexes with pentane-2,4-dione as a ligand, such as nickel(II) and cobalt(III) complexes.
Uniqueness
Carbanide;gold(3+);pentane-2,4-dione is unique due to the combination of carbanide and gold(3+) with pentane-2,4-dione, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H13AuO2 |
|---|---|
Molecular Weight |
326.14 g/mol |
IUPAC Name |
carbanide;gold(3+);pentane-2,4-dione |
InChI |
InChI=1S/C5H7O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3H,1-2H3;2*1H3;/q3*-1;+3 |
InChI Key |
FHTSXTMNKDGUMJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC(=O)[CH-]C(=O)C.[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




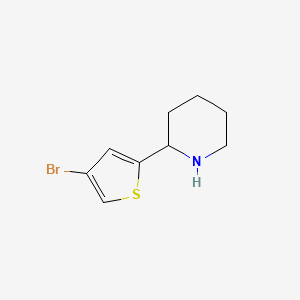
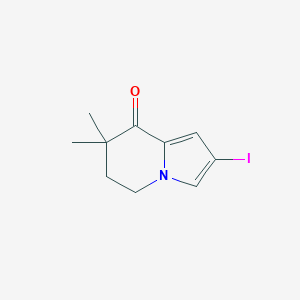
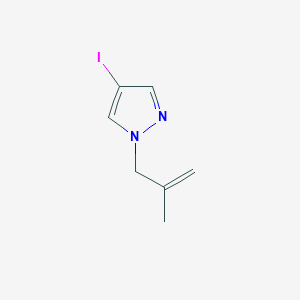
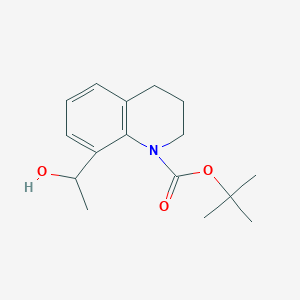
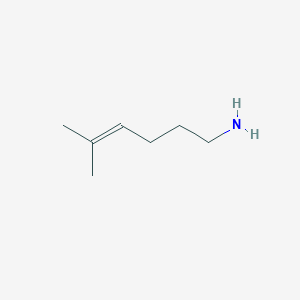
![(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B12979703.png)
![Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate](/img/structure/B12979710.png)

![Ethyl 3,6,6-trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12979716.png)
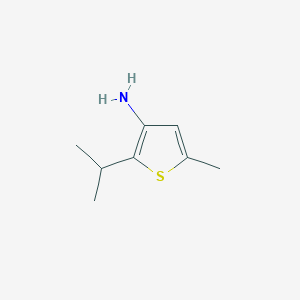
![4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B12979737.png)
